[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone

Catalog No.
S849698
CAS No.
1443764-12-2
M.F
C13H13BrF3NO2
M. Wt
352.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolid...

CAS Number

1443764-12-2

Product Name

[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone

IUPAC Name

[4-bromo-3-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone

Molecular Formula

C13H13BrF3NO2

Molecular Weight

352.15 g/mol

InChI

InChI=1S/C13H13BrF3NO2/c14-10-4-3-9(12(19)18-5-1-2-6-18)7-11(10)20-8-13(15,16)17/h3-4,7H,1-2,5-6,8H2

InChI Key

WCQIXDALKPDGFT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F

The compound 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone is a synthetic organic molecule that features a complex structure comprising a brominated phenyl ring and a pyrrolidine moiety. The presence of the trifluoroethoxy group significantly influences its chemical properties, enhancing lipophilicity and potentially affecting biological interactions. This compound belongs to a class of derivatives that may exhibit pharmacological activities due to their structural characteristics.

The chemical reactivity of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone can be analyzed through various organic reactions, including:

  • Nucleophilic substitutions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction reactions: The carbonyl group in the methanone can be reduced to form alcohols or other functional groups.
  • Condensation reactions: The compound may undergo condensation with amines or alcohols to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

  • Antimicrobial activity: Compounds with similar structures have demonstrated effectiveness against bacterial strains.
  • Anticancer properties: Some derivatives in this class have been studied for their potential in inhibiting cancer cell proliferation.
  • Neuropharmacological effects: Pyrrolidine-containing compounds often exhibit interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone can be achieved through several methods:

  • Bromination of Phenol Derivatives:
    • Starting from 3-(2,2,2-trifluoroethoxy)phenol, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Formation of the Methanone Group:
    • The reaction between the brominated phenol and pyrrolidine can be catalyzed by acid chlorides or anhydrides to introduce the methanone functionality.
  • Final Purification:
    • Purification techniques such as recrystallization or chromatography may be used to isolate the final product.

The potential applications of this compound are diverse and include:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific biological pathways.
  • Chemical probes: For studying biochemical processes and interactions in cellular systems.
  • Material science: Due to its unique electronic properties, it may find applications in developing novel materials.

Interaction studies are critical for understanding how 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone interacts with biological macromolecules. Techniques such as:

  • Molecular docking studies: To predict binding affinities and modes of interaction with target proteins.
  • In vitro assays: To evaluate the compound's effects on cellular models and its mechanism of action.

These studies are essential for elucidating the compound's pharmacodynamics and optimizing its therapeutic potential.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone, including:

Compound NameStructural FeaturesUnique Properties
4-Bromo-N,N-dimethylbenzamideBromine on phenyl ringPotential analgesic effects
3-TrifluoromethylphenylpyrrolidineTrifluoromethyl groupEnhanced lipophilicity
4-Chloro-N-pyrrolidinylbenzamideChlorine instead of bromineDifferent biological activity profile

These compounds highlight the diversity within this chemical class while emphasizing the unique trifluoroethoxy substitution in the target compound that may influence its biological behavior differently compared to others.

By exploring these aspects comprehensively, researchers can better understand the potential applications and implications of this intriguing compound in medicinal chemistry and related fields.

XLogP3

3.6

Dates

Last modified: 08-16-2023

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